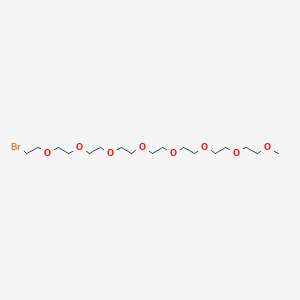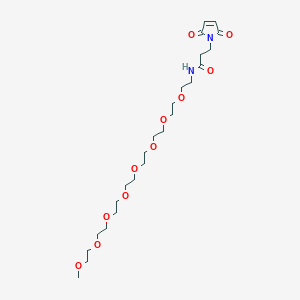
Mycobactin S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mycobactin S is made from metabolic products of the acid- resistant form of Mycobacterium phlei, a tuberculosis bacillus derived originally from the cold-blooded sea turtle. Importantly, it is not based on cell wall fragments or killed bacteria. Non-pathogenic to humans, this medication modulates the immune response and is highly effective against all types of tuberculosis including lung, skeletal, bone, skin and other tissues.
Applications De Recherche Scientifique
Mycobactin S as an Antimycobacterial Agent
This compound, part of the mycobactin family of iron sequestering agents (siderophores), is biosynthesized by mycobacteria such as Mycobacterium tuberculosis. These siderophores have a high affinity for Fe(III) due to their specific chelating functional groups. Research has shown that synthetic analogues of mycobactin, including this compound, might serve as antagonists to mycobacterial growth, indicating their potential therapeutic value against tuberculosis (Xu & Miller, 1998).
Role in Iron Transport
Mycobactin plays a crucial role in the transport of iron in mycobacteria. It is a lipid-soluble compound located in the cell envelope and acts as a transporter of ferric ions. This function is vital for mycobacteria, especially in environments with limited iron availability. The release of iron from mycobactin is mediated by a ferri-reductase, essential for understanding microbial iron transport systems (Brown & Ratledge, 1975).
Mycobactin in Growth Promotion and Inhibition
This compound has been studied for its role in promoting the growth of certain mycobacteria and inhibiting others, such as Mycobacterium tuberculosis. This dual role highlights the importance of mycobactin in microbial ecology and its potential in therapeutic applications (Hu & Miller, 1997).
Growth Factor for Other Bacteria
Besides its role in mycobacteria, mycobactin has also been identified as a growth factor for other bacteria, such as Arthrobacter species. This indicates a broader biological significance of mycobactin in the microbial world (Morrison & Dewbrey, 1966).
Biosynthesis and Therapeutic Targeting
Research into the biosynthesis pathway of mycobactin in Mycobacterium tuberculosis has revealed its potential as a target for novel antibacterial agents. Understanding this pathway provides insights into the development of new therapeutic strategies against tuberculosis and other infectious diseases (Krithika et al., 2006).
Propriétés
Numéro CAS |
26769-11-9 |
|---|---|
Formule moléculaire |
C44H69N5O10 |
Poids moléculaire |
828.06 |
Nom IUPAC |
[4-[(1-hydroxy-2-oxoazepan-3-yl)amino]-4-oxobutan-2-yl] 6-[hydroxy-[(E)-octadec-2-enoyl]amino]-2-[[2-(2-hydroxyphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]hexanoate |
InChI |
InChI=1S/C44H69N5O10/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28-40(52)48(56)29-22-21-26-36(46-41(53)37-32-58-42(47-37)34-24-18-19-27-38(34)50)44(55)59-33(2)31-39(51)45-35-25-20-23-30-49(57)43(35)54/h17-19,24,27-28,33,35-37,50,56-57H,3-16,20-23,25-26,29-32H2,1-2H3,(H,45,51)(H,46,53)/b28-17+ |
Clé InChI |
DQMISKWZRFJSGS-DCLNGJSXSA-N |
SMILES |
CCCCCCCCCCCCCCCC=CC(=O)N(CCCCC(C(=O)OC(C)CC(=O)NC1CCCCN(C1=O)O)NC(=O)C2COC(=N2)C3=CC=CC=C3O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Mycobactin S; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![BenzaMide, 2-chloro-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-](/img/structure/B609308.png)



![5-({[(3,4-Difluorophenyl)sulfonyl]amino}methyl)-6-Methyl-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide](/img/structure/B609315.png)
![4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid](/img/structure/B609316.png)